N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Overview
Description
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine is a complex organic compound that features a pyrimidine core substituted with a pyridinyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes:
Pyrimidine Formation: The construction of the pyrimidine ring through cyclization reactions.
Substitution: The attachment of the pyridinyl group to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and strong bases or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine: can be compared with other pyrimidine-based compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and pyridinyl groups on the pyrimidine core can influence its reactivity, binding affinity, and overall functionality in various applications.
Biological Activity
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known by its CAS number 152460-09-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.
- Molecular Formula : C16H13N5O2
- Molecular Weight : 307.31 g/mol
- CAS Number : 152460-09-8
Synthesis
The synthesis of this compound involves multi-step synthetic pathways that typically include the formation of pyrimidine and pyridine rings. The compound is often synthesized as an impurity in the production of imatinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthetic route generally includes:
- Formation of the Pyrimidine Core : Utilizing starting materials such as 2-amino-4-pyridinecarboxylic acid.
- Nitro Group Introduction : The introduction of the nitro group at the 5-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
- Final Coupling Reaction : The final product is obtained through coupling reactions that form the desired amine linkages.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been identified as a genotoxic impurity in imatinib formulations, which suggests it may possess similar mechanisms of action against cancer cells.
- Mechanism of Action : The compound is believed to inhibit specific tyrosine kinases involved in cell proliferation and survival pathways, contributing to its potential effectiveness against various cancers.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- IC50 Values : For related compounds, IC50 values against COX-2 inhibition were reported around 0.04 μmol, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .
Case Studies and Research Findings
- Study on Inhibition of COX Enzymes :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-12(21(22)23)10-15(11)20-16-18-9-7-14(19-16)13-4-2-3-8-17-13/h2-10H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYYLFCJSRCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431915 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475587-23-6 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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